

# Head-to-Head Comparison: PF-07265028 vs. CFI-402411 in HPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers and drug development professionals on the preclinical profiles of two leading Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

In the rapidly advancing field of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical intracellular checkpoint inhibitor. HPK1 negatively regulates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immune responses. Pharmacological inhibition of HPK1 is a promising strategy to reinvigorate the immune system against cancer. This guide provides a head-to-head comparison of two clinical-stage HPK1 inhibitors: **PF-07265028**, developed by Pfizer, and CFI-402411, developed by Treadwell Therapeutics.

# Mechanism of Action: Unleashing the Immune Response

Both **PF-07265028** and CFI-402411 are orally bioavailable small molecule inhibitors that target the kinase activity of HPK1.[1][2] By inhibiting HPK1, these compounds prevent the phosphorylation of downstream targets, most notably the adaptor protein SLP-76. This blockade of negative regulation leads to enhanced T-cell activation, proliferation, and cytokine production, ultimately promoting a robust anti-tumor immune response.[1][2]

### **Quantitative Data Summary**



The following tables summarize the available preclinical data for **PF-07265028** and CFI-402411. It is important to note that a direct comparison of these values should be made with caution, as the data may have been generated in different laboratories and under varying experimental conditions.

Table 1: In Vitro Potency and Activity

| Parameter             | PF-07265028                                        | CFI-402411                                                        |
|-----------------------|----------------------------------------------------|-------------------------------------------------------------------|
| Target                | Hematopoietic Progenitor<br>Kinase 1 (HPK1/MAP4K1) | Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)                   |
| Biochemical IC50      | Not publicly available                             | 4.0 ± 1.3 nM[3]                                                   |
| Biochemical Ki        | <0.05 nM                                           | Not publicly available                                            |
| Cellular pSLP-76 IC50 | 17 nM                                              | Biologically effective concentrations demonstrated in patients[4] |
| IL-2 Release EC50     | 59 nM (in human T cells)                           | Induces IL-2 production in T cells                                |

Table 2: Kinase Selectivity

| Compound    | Selectivity Profile                                                                                                                        |  |
|-------------|--------------------------------------------------------------------------------------------------------------------------------------------|--|
| PF-07265028 | Highly selective for HPK1. Out of 395 kinases tested, only 2 (MAP4K5 and TAOK1) were inhibited within a 30-fold window of HPK1 inhibition. |  |

Table 3: In Vivo Efficacy



| Compound    | Animal Model            | Key Findings                                                               |
|-------------|-------------------------|----------------------------------------------------------------------------|
| PF-07265028 | Preclinical models      | Effective in inhibiting tumor growth.[5]                                   |
| CFI-402411  | Syngeneic cancer models | Potent anti-leukemic effects<br>and immune-activating<br>properties.[6][7] |

## **Signaling Pathway and Experimental Workflow**

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. barchart.com [barchart.com]
- 5. pfizer.com [pfizer.com]
- 6. treadwelltx.com [treadwelltx.com]
- 7. Treadwell Therapeutics Announces A Presentation at the 2022 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: PF-07265028 vs. CFI-402411 in HPK1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613986#head-to-head-comparison-of-pf-07265028-and-cfi-402411]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com